1-(Difluoromethyl)-5-iodo-1H-imidazole
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Overview
Description
The compound “1-(Difluoromethyl)-5-iodo-1H-imidazole” belongs to the class of organic compounds known as imidazoles, which are characterized by a five-membered ring structure that includes two nitrogen atoms . Difluoromethyl groups and iodine are often used in pharmaceuticals and agrochemicals due to their unique properties .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, difluoromethylation processes have been extensively studied. These processes often involve the formation of X–CF2H bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S . Various methods, including electrophilic, nucleophilic, radical, and cross-coupling methods, have been developed to construct C(sp3)–CF2H bonds .Chemical Reactions Analysis
Difluoromethylation reactions have been widely studied. These reactions often involve the transfer of CF2H to C(sp2) sites, both in stoichiometric and catalytic modes . Difluoromethylation of C(sp2)–H bonds can also be accomplished through Minisci-type radical chemistry .Scientific Research Applications
Comprehensive Review in Current Developments of Imidazole-Based Medicinal Chemistry
Imidazole rings are crucial in medicinal chemistry due to their ability to bind with various enzymes and receptors, showing broad bioactivities. Research has shown imidazole-based compounds are used in anticancer, antifungal, antibacterial, and other treatments, highlighting their potential in drug design and diagnostic agents (Ling Zhang et al., 2014).
An Imidazole-Functionalized Polyfluorene Derivative as Sensitive Fluorescent Probe for Metal Ions and Cyanide
A new imidazole-functionalized polyfluorene shows promise as a sensitive and selective probe for detecting CN− ions and Cu2+ ions, indicating its potential in environmental monitoring and safety applications (Zhong’an Li et al., 2008).
Regioselective Synthesis of 1,5-diaryl-1H-imidazoles
This study presents a method for synthesizing 1,5-diaryl-1H-imidazoles, which are valuable for their significant cytotoxic activity against human tumor cell lines, suggesting their potential in developing cancer therapies (F. Bellina et al., 2005).
Influence of Ionic Liquids Bearing Functional Groups in Dye-Sensitized Solar Cells
Research into ionic liquids containing imidazole shows their effectiveness as electrolytes in dye-sensitized solar cells, demonstrating the role of imidazole derivatives in enhancing renewable energy technologies (F. Mazille et al., 2006).
Mechanism of Action
While the specific mechanism of action for “1-(Difluoromethyl)-5-iodo-1H-imidazole” is not known, compounds with difluoromethyl groups often exhibit unique biological activities. For example, Difluoromethylornithine (DFMO, eflornithine) is a well-known inhibitor of ornithine decarboxylase (ODC), a key enzyme in the polyamine biosynthetic pathway .
Properties
IUPAC Name |
1-(difluoromethyl)-5-iodoimidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F2IN2/c5-4(6)9-2-8-1-3(9)7/h1-2,4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAZRJUAKQAWDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(C=N1)C(F)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F2IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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